Kinase Selectivity: 600-Fold Window Over 250 Kinases Versus PHA-665752's 50-Fold Window
JNJ-38877605 exhibits a >600-fold selectivity margin for c-Met relative to a panel of ~250 recombinant kinases (IC50 >2.5 µM), as determined by both enzymatic assays and quantitative chemical proteomics [1]. In contrast, the comparator c-Met inhibitor PHA-665752 demonstrates only a >50-fold selectivity margin over a panel of receptor and non-receptor tyrosine kinases . This 12-fold difference in selectivity window translates to a substantially cleaner target profile for JNJ-38877605, minimizing confounding off-target kinase inhibition in cellular and in vivo studies.
| Evidence Dimension | Kinase selectivity margin (fold difference between c-Met IC50 and off-target kinase IC50 values) |
|---|---|
| Target Compound Data | >600-fold (c-Met IC50 4 nM vs >250 kinases IC50 >2.5 µM) |
| Comparator Or Baseline | PHA-665752: >50-fold (c-Met IC50 9 nM vs RTKs and STKs) |
| Quantified Difference | 12-fold higher selectivity window for JNJ-38877605 |
| Conditions | Recombinant kinase panel; chemical proteomics in cell extracts |
Why This Matters
High selectivity ensures that observed phenotypes are attributable to c-Met inhibition rather than confounding off-target kinase activity, critical for mechanistic studies and combination therapy design.
- [1] Van Dyck F, Brehmer D, Blencke S, Lavrijssen T, Mevellec L, Cummings M, et al. Abstract #3550: Quantitative proteomics profiling of the clinical Met kinase inhibitor JNJ-38877605 confirms the unique selectivity and potency. Cancer Res. 2009;69(9_Supplement):3550. View Source
